molecular formula C19H27N5O3S B3011180 4-cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320416-22-4

4-cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B3011180
CAS No.: 2320416-22-4
M. Wt: 405.52
InChI Key: CEIPJFYVLJINDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine features a pyrimidine core substituted at position 4 with a cyclobutyl group and at position 6 with a methoxy-linked piperidine ring. The piperidine moiety is further modified by a sulfonyl group attached to a 1,2-dimethylimidazole heterocycle.

Properties

IUPAC Name

4-cyclobutyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-14-22-19(11-23(14)2)28(25,26)24-8-6-15(7-9-24)12-27-18-10-17(20-13-21-18)16-4-3-5-16/h10-11,13,15-16H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIPJFYVLJINDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Cyclobutyl Substitution: The cyclobutyl group can be introduced through a nucleophilic substitution reaction using a cyclobutyl halide.

    Piperidinylmethoxy Group Introduction: The piperidinylmethoxy group is attached via an etherification reaction, where the hydroxyl group of the pyrimidine reacts with a piperidinylmethanol derivative.

    Dimethylimidazolylsulfonyl Functionalization: The final step involves the sulfonylation of the piperidine nitrogen with a dimethylimidazolylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and piperidinyl groups.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the cyclobutyl and piperidinyl groups.

    Reduction: Reduced forms of the pyrimidine ring or desulfonylated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a ligand for various biological targets, including enzymes and receptors. Its structural features suggest it could interact with proteins in a specific manner.

Medicine

In medicinal chemistry, 4-cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

The 1,2-dimethylimidazole group in the target compound distinguishes it from analogs such as 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine (), which lacks the 2-methyl group.

Piperidine vs. Piperazine Derivatives

lists compounds where the piperidine ring is replaced with piperazine (e.g., 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazine). Piperazine introduces an additional nitrogen, increasing basicity and hydrogen-bonding capacity. This substitution could alter solubility (e.g., salt formation) and target binding kinetics, though at the cost of reduced membrane permeability due to higher polarity .

Heterocyclic Core Modifications

describes pyrazino[1,2-a]pyrimidin-4-one and pyrido[1,2-a]pyrimidin-4-one derivatives with diverse substituents. For instance, replacing the pyrimidine core with a pyridopyrimidine system (as in 7-(1-methylpiperidin-4-yl)-2-(2-methyl-2H-indazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) introduces planar rigidity, which may enhance binding to flat enzymatic pockets but reduce conformational flexibility .

Data Table: Key Structural and Hypothetical Properties

Compound Name / ID Core Structure Imidazole Substituents Piperidine/Piperazine Substituents Predicted logP* Key Hypothetical Effects
Target Compound Pyrimidine 1,2-dimethyl Sulfonylated piperidine 2.5 Enhanced metabolic stability; moderate lipophilicity
Analog from Pyrimidine 1-methyl Sulfonylated piperidine 2.3 Reduced steric hindrance; potential for faster metabolism
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperazine () 1,2-dimethyl Piperazine 1.8 Higher solubility due to basic nitrogen; possible improved aqueous solubility
7-(1-Methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyridopyrimidinone 1-Methylpiperidine 3.0 Rigid core may improve target affinity but limit bioavailability

*Predicted logP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Implications and Limitations

  • Sulfonamide Role: The sulfonyl group in the target compound may act as a hydrogen-bond acceptor, critical for target engagement.
  • Cyclobutyl vs.
  • Data Gaps: Limited experimental data (e.g., IC50, solubility) in the provided evidence necessitates further validation via computational modeling or synthesis.

Biological Activity

4-Cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a synthetic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrimidine core substituted with a cyclobutyl group and a piperidinylmethoxy group, further functionalized with a dimethylimidazolylsulfonyl moiety. The presence of these functional groups suggests diverse interactions with biological targets.

Molecular Formula:

  • Molecular Weight: 399.53 g/mol
  • IUPAC Name: 4-cyclobutyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
  • InChI Key: InChI=1S/C19H27N5O3S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The sulfonamide group may enhance binding affinity to target proteins, potentially modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, similar to other sulfonamide derivatives known for their enzyme inhibitory properties.
  • Receptor Modulation: It may act as a ligand for specific receptors, influencing cellular signaling pathways.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains.

CompoundBacterial StrainActivity (IC50)
4-Cyclobutyl-Pyrimidine DerivativeSalmonella typhiModerate
4-Cyclobutyl-Pyrimidine DerivativeBacillus subtilisStrong

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been suggested based on structural similarities to known inhibitors. AChE inhibitors are critical in treating conditions like Alzheimer's disease.

EnzymeActivity (IC50)
Acetylcholinesterase2.14 µM
Urease0.63 µM

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A series of piperidine derivatives were synthesized and screened for antibacterial activity against Salmonella typhi and other strains, demonstrating moderate to strong efficacy .
  • Enzyme Inhibitory Activity : Compounds similar to the target structure showed significant inhibition against urease and AChE, suggesting that the pyrimidine core contributes to these activities .
  • Pharmacological Potential : The pharmacological behavior of sulfonamide functionalities has been extensively studied, indicating their relevance in antibacterial action and enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.